molecular formula C16H10F10O2Si B8487571 Dimethoxybis(pentafluorophenyl)silane

Dimethoxybis(pentafluorophenyl)silane

Cat. No.: B8487571
M. Wt: 452.32 g/mol
InChI Key: XJYMDGOGWVHLFW-UHFFFAOYSA-N
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Description

Dimethoxybis(pentafluorophenyl)silane: is an organosilicon compound characterized by the presence of two pentafluorophenyl groups and two ethoxy groups attached to a silicon atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(pentafluorophenyl)diethoxysilane typically involves the reaction of pentafluorophenyl lithium with silicon tetrachloride, followed by the addition of ethanol. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction scheme is as follows:

  • Formation of Pentafluorophenyl Lithium:

    C6F5Br+2LiC6F5Li+LiBr\text{C}_6\text{F}_5\text{Br} + 2 \text{Li} \rightarrow \text{C}_6\text{F}_5\text{Li} + \text{LiBr} C6​F5​Br+2Li→C6​F5​Li+LiBr

  • Reaction with Silicon Tetrachloride:

    2C6F5Li+SiCl4(C6F5)2SiCl2+2LiCl2 \text{C}_6\text{F}_5\text{Li} + \text{SiCl}_4 \rightarrow \text{(C}_6\text{F}_5\text{)}_2\text{SiCl}_2 + 2 \text{LiCl} 2C6​F5​Li+SiCl4​→(C6​F5​)2​SiCl2​+2LiCl

  • Addition of Ethanol:

    (C6F5)2SiCl2+2C2H5OH(C6F5)2Si(OEt)2+2HCl\text{(C}_6\text{F}_5\text{)}_2\text{SiCl}_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C}_6\text{F}_5\text{)}_2\text{Si(OEt)}_2 + 2 \text{HCl} (C6​F5​)2​SiCl2​+2C2​H5​OH→(C6​F5​)2​Si(OEt)2​+2HCl

Industrial Production Methods: Industrial production of bis(pentafluorophenyl)diethoxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethoxybis(pentafluorophenyl)silane undergoes various chemical reactions, including:

  • Substitution Reactions:

    • Reaction with nucleophiles such as amines or alcohols to replace the ethoxy groups.
    • Example: Reaction with an amine to form a silazane derivative.
  • Hydrolysis:

    • Reaction with water to form silanols and pentafluorophenol.
    • Example: Hydrolysis in the presence of moisture.
  • Cross-Coupling Reactions:

    • Palladium-catalyzed cross-coupling reactions with aryl halides.
    • Example: Formation of polyfluorophenyl-substituted compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols.

    Catalysts: Palladium catalysts for cross-coupling reactions.

    Solvents: Organic solvents such as toluene or THF.

    Conditions: Inert atmosphere, controlled temperature.

Major Products:

  • Silazane derivatives.
  • Silanols.
  • Polyfluorophenyl-substituted compounds.

Scientific Research Applications

Catalysis

One of the prominent applications of dimethoxybis(pentafluorophenyl)silane is in catalysis. It has been utilized as a reagent in various catalytic processes, particularly in conjunction with Lewis acids like tris(pentafluorophenyl)borane. These systems have demonstrated effectiveness in:

  • Reduction Reactions : The compound can act as a stoichiometric reductant, facilitating the reduction of carbonyl compounds and alcohols under mild conditions .
  • Silylation Reactions : this compound can be employed to introduce silyl groups into organic molecules, enhancing their stability and reactivity .

Surface Modification

This compound is also used for surface modification in various materials:

  • Coatings : It serves as a precursor for creating hydrophobic coatings on surfaces, which are essential in applications requiring water repellency . The incorporation of this silane into polymer matrices improves the durability and performance of coatings.
  • Adhesives and Sealants : Its silane functionalities enhance the adhesion properties of sealants and adhesives, particularly in demanding environments like construction and automotive industries .

Advanced Materials

The compound has significant implications in the development of advanced materials:

  • Nanocomposites : this compound can be integrated into nanocomposite materials to improve mechanical strength and thermal stability. Its fluorinated nature contributes to lower surface energy, which is beneficial for applications requiring low friction or wear resistance .
  • Biomedical Applications : Research indicates potential uses in biomedical fields, particularly in drug delivery systems where controlled release mechanisms are crucial. The compound's ability to modify surfaces at the nanoscale can enhance biocompatibility and reduce immunogenic responses .

Case Study 1: Catalytic Reduction of Carbonyl Compounds

A study demonstrated the use of this compound in the catalytic reduction of carbonyl compounds using tris(pentafluorophenyl)borane as a catalyst. The reaction conditions were optimized for selectivity and yield, showcasing the effectiveness of this silane in synthetic organic chemistry.

Case Study 2: Hydrophobic Coating Development

In another investigation, researchers formulated a hydrophobic coating using this compound. The coating exhibited excellent water repellency and durability under various environmental conditions, making it suitable for outdoor applications.

Mechanism of Action

The mechanism of action of bis(pentafluorophenyl)diethoxysilane is primarily based on its ability to act as a Lewis acid. The silicon atom, being electron-deficient, can coordinate with electron-rich species, facilitating various chemical transformations. The pentafluorophenyl groups enhance the electron-withdrawing nature of the silicon atom, increasing its reactivity.

Molecular Targets and Pathways:

    Lewis Acid Catalysis: Activation of substrates through coordination with the silicon atom.

    Cross-Coupling Reactions: Formation of carbon-silicon bonds via palladium-catalyzed mechanisms.

Comparison with Similar Compounds

    Bis(pentafluorophenyl)borane: Similar in structure but contains boron instead of silicon.

    Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups attached to boron.

    Pentafluorophenylsilane: Contains a single pentafluorophenyl group attached to silicon.

Uniqueness:

  • Dimethoxybis(pentafluorophenyl)silane is unique due to the presence of two pentafluorophenyl groups and two ethoxy groups, providing a balance of reactivity and stability.
  • The compound’s ability to undergo a variety of chemical reactions makes it versatile for different applications in research and industry.

Properties

Molecular Formula

C16H10F10O2Si

Molecular Weight

452.32 g/mol

IUPAC Name

diethoxy-bis(2,3,4,5,6-pentafluorophenyl)silane

InChI

InChI=1S/C16H10F10O2Si/c1-3-27-29(28-4-2,15-11(23)7(19)5(17)8(20)12(15)24)16-13(25)9(21)6(18)10(22)14(16)26/h3-4H2,1-2H3

InChI Key

XJYMDGOGWVHLFW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

39.52 g (0.195 mol) chloropentafluorobenzene is weighed to a 1000 mL vessel and 250 mL Et2O is added. The vessel is cooled down to −70° C. and 150 mL (0.195 mol) of sec-BuLi (1.3 M) is added dropwise during one hour. The temperature of the solution is kept below −50° C. all the time. The solution is stirred for 30 minutes and 62.54 g (0.195 mol) of diethoxychloropentafluorophenylsilane in Et2O (100 mL) is added in small portions. The solution is stirred for over night allowing it to warm up to room temperature. Formed clear solution is filtered and evaporated to dryness to result di(pentafluorophenyl)diethoxysilane, (C6F5)2Si(OEt)2.
Quantity
39.52 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
diethoxychloropentafluorophenylsilane
Quantity
62.54 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

265.2 mL (1.95 mol, 525.353 g) bromopentafluorobenzene, 52.11 g (2.144 mol) magnesium powder and 216 mL (0.975 mol, 203.025 g) tetraethoxysilane are mixed together at room temperature and diethylether is added dropwise to the vigorously stirred solution until an exothermic reaction is observed (˜240 ML). The solution is stirred for 30 minutes after which additional 90 mL of Et2O is carefully added. After stirring at 35° C. for 16 h the mixture is cooled to room temperature and diethylether evaporated. An excess of n-heptane (˜600 mL) is added to precipitate the magnesium salts. Solution is filtrated and evaporated to dryness. The residue is fractionally distilled under reduced pressure to yield di(pentafluorophenyl)diethoxysilane.
Quantity
265.2 mL
Type
reactant
Reaction Step One
Quantity
52.11 g
Type
reactant
Reaction Step One
Quantity
216 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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